molecular formula C5H5ClN2O2 B7820007 6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one

6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one

Cat. No.: B7820007
M. Wt: 160.56 g/mol
InChI Key: TTZCTTKZDVBNOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one is a heterocyclic organic compound with a pyridazinone core structure It is characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 4th position on the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-3-nitropyridine and 6-chloropyridazine.

    Nitration: The 4-methoxy-3-nitropyridine undergoes nitration to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cyclization: The amino group reacts with 6-chloropyridazine under acidic conditions to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxycarbonyl group.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.

Major Products

    Oxidation: Formation of 6-chloro-4-methoxycarbonyl-3(2H)-pyridazinone.

    Reduction: Formation of 6-chloro-4-methoxy-3,4-dihydropyridazinone.

    Substitution: Formation of 6-substituted-4-methoxy-3(2H)-pyridazinone derivatives.

Scientific Research Applications

6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: It is used as a building block in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one depends on its specific application:

    Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting downstream signaling pathways.

    Chemical Reactivity: Its reactivity towards nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-methoxypyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of the pyridazinone ring.

    6-chloro-4-methoxypyridin-3-yl)methanol: Similar structure but with a hydroxymethyl group instead of the pyridazinone ring.

    6-chloro-4-methoxy-3-methylpyridazine: Similar structure but with a methyl group instead of the pyridazinone ring.

Uniqueness

6-Chloro-4-methoxy-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern on the pyridazinone ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-5-methoxy-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-3-2-4(6)7-8-5(3)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZCTTKZDVBNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286515
Record name 6-Chloro-4-methoxy-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952569-55-0
Record name 6-Chloro-4-methoxy-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952569-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methoxy-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.